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Compound of Interest

Compound Name: Allylamine hydrochloride

Cat. No.: B196039 Get Quote

CAS Number: 10017-11-5

This technical guide provides an in-depth overview of allylamine hydrochloride, a chemical

compound utilized in diverse research and industrial applications. This document is intended

for researchers, scientists, and drug development professionals, offering detailed information

on its chemical properties, toxicological profile, mechanisms of action, and experimental

applications.

Chemical and Physical Properties
Allylamine hydrochloride is the salt of allylamine. It is a white to light yellow crystalline solid

that is soluble in water.[1][2][3]
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Property Value Reference

CAS Number 10017-11-5 [1][2][3][4][5]

Molecular Formula C₃H₈ClN [2]

Molecular Weight 93.56 g/mol [1][2]

Synonyms

3-Aminopropene

hydrochloride, Allylammonium

chloride

[1][2][3]

Melting Point 178-183 °C (decomposes) [1]

Solubility Soluble in water [6]

Toxicological Profile: Cardiovascular Toxicity
Allylamine is a well-established cardiovascular toxin, and its hydrochloride salt is frequently

used in experimental models to induce cardiac and vascular lesions that mimic human

cardiovascular diseases such as myocardial necrosis and atherosclerosis.[2][3][4][5] The toxic

effects are not directly caused by allylamine itself, but rather by its metabolic products.[5][7]

Mechanism of Cardiovascular Toxicity
The cardiotoxicity of allylamine is primarily attributed to its metabolism by the enzyme

semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1

(VAP-1). This enzyme is abundant in vascular smooth muscle cells.[5][7] SSAO catalyzes the

oxidative deamination of allylamine, leading to the formation of acrolein, hydrogen peroxide

(H₂O₂), and ammonia.[5][7]

Acrolein is a highly reactive and cytotoxic unsaturated aldehyde that can readily react with

cellular nucleophiles, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell

death.[7] The co-production of hydrogen peroxide further exacerbates oxidative stress within

the cardiovascular tissues.[5] This metabolic activation and subsequent cellular damage are

central to the pathogenesis of allylamine-induced cardiovascular lesions.
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Caption: Mechanism of Allylamine Hydrochloride-Induced Cardiovascular Toxicity.

Experimental Protocols
Allylamine hydrochloride is a valuable tool for inducing experimental cardiovascular disease

in animal models. Below are generalized methodologies based on published studies.

In Vivo Model of Myocardial Necrosis in Rats
This protocol describes the induction of myocardial necrosis in rats through oral administration

of allylamine hydrochloride.

Objective: To create an animal model of cardiovascular disease characterized by myocardial

lesions.

Materials:

Male Sprague-Dawley rats

Allylamine hydrochloride (CAS 10017-11-5)

Drinking water

Animal caging and husbandry supplies
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Necropsy tools

Histopathology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin

stain)

Procedure:

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the

start of the experiment.

Dosing Solution Preparation: Prepare a 0.1% (w/v) solution of allylamine hydrochloride in

the drinking water.

Administration: Provide the allylamine hydrochloride solution as the sole source of drinking

water to the experimental group of rats for a period ranging from 10 to 104 days.[1] A control

group should receive regular drinking water.

Monitoring: Observe the animals daily for clinical signs of toxicity.

Termination and Tissue Collection: At the end of the designated treatment period, euthanize

the animals. Perform a gross pathological examination of the heart and major blood vessels.

Histopathology: Excise the hearts, fix in 10% neutral buffered formalin, process, and embed

in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic

examination of myocardial necrosis, fibrosis, and vascular lesions.[1]
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Caption: Experimental Workflow for In Vivo Cardiovascular Toxicity Study.

In Vitro Vasoreactivity Studies
These experiments assess the direct effects of allylamine on vascular tissue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b196039?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the contractile and relaxant responses of isolated aortic rings to

allylamine.

Materials:

Aortas from rats (control and allylamine-treated)

Krebs-Henseleit buffer

Norepinephrine

Acetylcholine

Sodium nitroprusside

Organ bath system

Procedure:

Aortic Ring Preparation: Isolate the thoracic aorta and cut into 3 mm rings.

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated

with 95% O₂ and 5% CO₂, and maintained at 37°C.

Equilibration: Allow the rings to equilibrate under a resting tension.

Contractility Assessment: Elicit contractions with high potassium (100 mM) and

norepinephrine (10 µM).[2]

Relaxation Assessment: Pre-contract the rings with norepinephrine and then assess

relaxation in response to acetylcholine (1 µM) and sodium nitroprusside (100 µM).[2]

Direct Allylamine Effect: In separate experiments, expose aortic rings from untreated animals

to increasing concentrations of allylamine (1 µM - 1 mM) to observe any direct contractile

effects.[2]

Data Analysis: Record and compare the contractile and relaxation responses between

control and allylamine-treated groups.
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Antifungal Properties
In addition to its toxicological profile, certain derivatives of allylamine, such as naftifine and

terbinafine, are utilized as antifungal agents.[8][9] It is important to note that allylamine itself is

not used as an antifungal drug, but its chemical scaffold is the basis for this class of

pharmaceuticals.

Mechanism of Antifungal Action
Allylamine antifungals act by inhibiting the enzyme squalene epoxidase, a key enzyme in the

fungal ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal

cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of squalene epoxidase leads to two primary consequences:

Ergosterol Depletion: The deficiency of ergosterol disrupts the integrity and function of the

fungal cell membrane, leading to increased permeability and leakage of cellular contents.[8]

Squalene Accumulation: The blockage of the pathway causes the toxic accumulation of the

substrate, squalene, within the fungal cell.[8] High levels of intracellular squalene are

believed to interfere with membrane function and cell wall synthesis.[8]

This dual mechanism of action results in fungal cell death.
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Caption: Mechanism of Action of Allylamine-Based Antifungal Agents.

Quantitative Toxicity Data
The following table summarizes acute toxicity data for allylamine.
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Species
Route of
Administration

Toxicity Value Reference

Rat Oral LD₅₀: 106 mg/kg [10]

Rat Inhalation (4 hours) LC₅₀: 286 ppm [10]

Rabbit Dermal LD₅₀: 35 mg/kg [10]

Mouse Inhalation RD₅₀: 9 ppm [10]

LD₅₀: Lethal dose for 50% of the population. LC₅₀: Lethal concentration for 50% of the

population. RD₅₀: Concentration resulting in a 50% reduction in respiratory rate.

Conclusion
Allylamine hydrochloride is a compound with a significant and well-characterized

toxicological impact on the cardiovascular system, making it an invaluable tool for modeling

cardiovascular diseases in a research setting. Its mechanism of toxicity, mediated by metabolic

activation to acrolein and hydrogen peroxide, provides a clear pathway for studying cellular

damage and tissue remodeling. Furthermore, the allylamine scaffold has been successfully

leveraged in the development of important antifungal drugs, demonstrating the diverse

applications of this chemical class. This guide provides a foundational understanding for

researchers working with or investigating allylamine hydrochloride and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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